Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling reaction. Its unique structure, which includes a cyclohexane ring and a boronic ester group, makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in the presence of aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate exerts its effects primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate is unique due to its cyclohexane ring, which provides additional steric hindrance and stability compared to other boronic esters. This structural feature can influence its reactivity and selectivity in various chemical reactions .
Biological Activity
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate is a boron-containing compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.
- IUPAC Name : this compound
- Molecular Formula : C14H23B O4
- Molecular Weight : 276.14 g/mol
- CAS Number : 454185-98-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through boron coordination. Boron compounds are known for their ability to form stable complexes with biomolecules, which can modulate enzymatic activities and influence cellular signaling pathways.
Inhibition Studies
Recent studies have demonstrated that boronic acids exhibit inhibitory effects on various enzymes. For instance:
Biological Activity Data
The following table summarizes findings from various studies related to the biological activity of boron-containing compounds similar to this compound:
Compound | Target | Activity | Reference |
---|---|---|---|
Boronic Acid A | Mpro (SARS-CoV-2) | IC50 = 20 µM | |
Boronic Acid B | Enzyme X | Inhibition at 50 µM | |
Methyl Ester C | Enzyme Y | Moderate inhibition |
Case Study 1: Antiviral Activity
In a study focused on the design of β-amido boronic acids as potential inhibitors of SARS-CoV-2 Mpro, several derivatives were synthesized and tested. The most promising compounds exhibited significant inhibition rates at micromolar concentrations. This study highlights the potential for further exploration into similar structures like this compound for antiviral applications .
Case Study 2: Enzyme Inhibition
Another investigation evaluated the inhibitory effects of various boronic acids on different proteases involved in metabolic pathways. The results indicated that modifications in the boron structure could enhance selectivity and potency against specific targets. This suggests that this compound may also exhibit tailored biological activities depending on its structural variations .
Properties
Molecular Formula |
C14H25BO4 |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h10-11H,6-9H2,1-5H3 |
InChI Key |
FECIBDRIYSAJIS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)C(=O)OC |
Origin of Product |
United States |
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